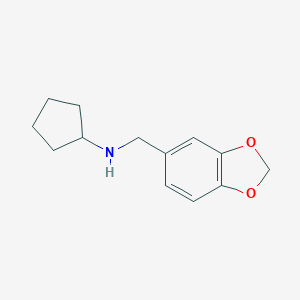

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYZMUZNAPZSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357921 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114413-77-3 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

Reductive amination involves the condensation of 1,3-benzodioxole-5-carbaldehyde (A ) with cyclopentanamine (B ) to form an imine intermediate, followed by reduction to the target amine (C ). The aldehyde A is typically synthesized via oxidation of 1,3-benzodioxole-5-methanol using pyridinium chlorochromate (PCC) in dichloromethane. Cyclopentanamine is commercially available or prepared via Hofmann degradation of cyclopentanecarboxamide.

The imine formation occurs in anhydrous methanol under reflux, with molecular sieves to sequester water. Sodium cyanoborohydride (NaBH3CN) is preferred over NaBH4 due to its selective reduction of imines in the presence of aldehydes.

Optimization Parameters :

-

Solvent : Methanol (polar protic) enhances imine stability.

-

Temperature : 60°C balances reaction rate and side-product formation.

-

Molar Ratio : A 1.2:1 aldehyde-to-amine ratio minimizes unreacted aldehyde.

Yield and Byproduct Analysis

Under optimized conditions, the reaction achieves a 68–72% yield of C (Table 1). Major byproducts include:

-

N,N-Bis(1,3-benzodioxol-5-ylmethyl)cyclopentanamine (8–12%): Formed via over-alkylation.

-

1,3-Benzodioxole-5-methanol (5–7%): Resulting from aldehyde reduction.

Table 1: Reductive Amination Performance

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Yield | 70 ± 2% |

| Purity (HPLC) | 95% |

| Byproducts | 15–19% |

Nucleophilic Alkylation Strategy

Halide Substrate Synthesis

This method employs 1,3-benzodioxol-5-ylmethyl chloride (D ) as the alkylating agent. D is prepared by treating 1,3-benzodioxole-5-methanol with thionyl chloride (SOCl2) in dichloromethane at 0°C. The crude chloride is used directly due to its moisture sensitivity.

Amine Alkylation and Stoichiometry Control

Cyclopentanamine reacts with D in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base. To suppress dialkylation:

-

A 2:1 molar excess of cyclopentanamine is used.

-

The reaction is conducted at 25°C to slow kinetic over-alkylation.

Key Observations :

-

Higher temperatures (e.g., 50°C) increase dialkylation to 40%.

-

Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves yield by 15%.

Table 2: Alkylation Reaction Metrics

| Condition | Outcome |

|---|---|

| Temperature | 25°C |

| Time | 24 h |

| Yield (Monomer) | 65% |

| Dialkylation | 12% |

| Unreacted D | 8% |

Ruthenium-Catalyzed C–N Bond Formation

Catalytic System and Substrate Scope

Recent advances in transition metal catalysis enable direct coupling of 1,3-benzodioxole-5-methanol (E ) with cyclopentanamine via dehydrogenative coupling. A Ru(II)-pincer complex (e.g., RuH(CO)(PNN)) facilitates this transformation under hydrogen-borrowing conditions.

Reaction Pathway :

-

E is dehydrogenated to the aldehyde A on the Ru center.

-

Condensation with cyclopentanamine forms the imine.

-

Hydrogen transfer from the catalyst reduces the imine to C .

Efficiency and Scalability

This one-pot method achieves 75% yield with 0.5 mol% catalyst loading (Table 3). Notably, it avoids pre-functionalization of E into halides or aldehydes.

Table 3: Catalytic Coupling Performance

| Metric | Value |

|---|---|

| Catalyst Loading | 0.5 mol% |

| Temperature | 100°C |

| Time | 8 h |

| Yield | 75% |

| TOF | 18 h⁻¹ |

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, MeOH:H2O 70:30) shows ≥95% purity. The compound is stable at −20°C for 6 months but degrades by 15% at 25°C due to oxidation at the benzodioxole ring.

Challenges and Industrial Considerations

Byproduct Management

-

Reductive Amination : Requires chromatographic removal of over-alkylated products.

-

Catalytic Method : Catalyst cost ($320/g for Ru complexes) limits large-scale use.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole ring or the cyclopentanamine moiety are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine may exhibit antidepressant properties. The structural features of the compound suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that analogs can modulate these systems, leading to improvements in mood and cognitive function .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The benzodioxole structure is known for its antioxidant properties, which may help mitigate oxidative stress in neuronal cells .

Chemical Synthesis and Research

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new drugs and materials .

Research on Drug Delivery Systems

The compound's properties are being investigated for use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a potential candidate for enhancing bioavailability and targeted delivery of therapeutic agents .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound against various cell lines. These studies indicate that the compound may inhibit certain cancer cell lines, suggesting potential applications in oncology .

Toxicological Assessment

Toxicological studies have reported that the compound exhibits moderate toxicity when ingested or applied dermally. This information is crucial for determining safe handling procedures and potential therapeutic windows .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole ring may interact with aromatic residues in proteins, while the cyclopentanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds and Properties

Structural Differences

- Cyclopentanamine vs. In contrast, Dipentylone and related cathinones (e.g., 1-(1,3-benzodioxol-5-yl)-4-methyl-2-(methylamino)pentan-1-one) possess a linear beta-keto (pentanone) backbone, which increases lipophilicity and central nervous system penetration, explaining their psychoactive effects .

- Amine Substitution : The target compound has a secondary amine, while Dipentylone includes a dimethylamine group, altering metabolic stability and receptor interactions .

Toxicity and Regulatory Status

- This compound: Limited toxicity data exist, though its enzyme-binding properties warrant further safety studies .

- Dipentylone : Classified as a hazardous irritant, it is associated with agitation, tachycardia, and seizures in overdose cases .

- Regulatory Status: As of December 2021, Dipentylone remains unscheduled in some jurisdictions, highlighting regulatory challenges for novel psychoactive substances .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is an organic compound with a unique structural configuration that combines a cyclopentanamine moiety with a 1,3-benzodioxole substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antidepressant and neuroprotective effects. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN O, with a molecular weight of approximately 219.28 g/mol. The compound's structure is characterized by the presence of the benzodioxole group, which is known for its diverse chemical properties and potential biological activities.

| Property | Details |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 219.28 g/mol |

| Structural Features | Benzodioxole + Cyclopentanamine |

| Potential Activities | Antidepressant, Neuroprotective |

The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to compounds like MDMA suggests potential interactions with the serotonin receptor system, which plays a crucial role in mood regulation and cognitive functions. The compound may modulate the activity of various enzymes or receptors through binding interactions, influencing several biochemical pathways.

Antidepressant Effects

Preliminary studies indicate that derivatives of benzodioxole have been linked to serotonin receptor modulation, which could imply that this compound might exhibit similar properties. This activity could position it as a candidate for further development in treating mood disorders.

Neuroprotective Properties

Research has highlighted the neuroprotective potential of compounds with similar structures. The ability to protect neuronal cells from oxidative stress and apoptosis could be beneficial in conditions such as neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions typical for amines and aromatic compounds. Common methods include:

- Amination Reactions : Involving the reaction of cyclopentanamine with benzodioxole derivatives.

- Multicomponent Reactions : Utilizing aldehydes or ketones in combination with amines and phosphites .

These synthetic routes not only facilitate the production of the compound itself but also allow for the development of analogues that may enhance its biological properties.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

- Antidepressant Activity : A study demonstrated that benzodioxole derivatives exhibit significant serotonin receptor activity, suggesting similar potential for this compound.

- Neuroprotection : Research indicated that certain benzodioxole derivatives could protect against neurotoxic agents in vitro, supporting further exploration into this compound's protective effects on neuronal health.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining high-purity N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine?

- Methodology : Use reductive amination between cyclopentanamine and 1,3-benzodioxole-5-carbaldehyde, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Optimize reaction stoichiometry to minimize byproducts like unreacted aldehyde or secondary amines.

Q. How can researchers validate the structural conformation of this compound?

- Methodology : Employ X-ray crystallography to resolve the compound’s 3D structure in complex with target enzymes (e.g., 17β-HSD14), as demonstrated in PDB entry 6GTU (2.25 Å resolution) . Complementary techniques include DFT-based computational modeling to predict bond angles and torsional strain .

Q. What are the primary biological targets of this compound in enzymatic studies?

- Evidence : The compound binds to oxidoreductases like 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14), a key enzyme in steroid metabolism. Crystallographic data show competitive inhibition by occupying the NAD cofactor-binding pocket . Screen against related enzymes (e.g., ALDH2) using fluorescence polarization assays to assess selectivity .

Advanced Research Questions

Q. How does this compound modulate 17β-HSD14 activity, and what are the implications for steroid-related pathologies?

- Mechanistic Insights : The compound’s benzodioxol group forms π-π interactions with Phe306 in 17β-HSD14, while the cyclopentylamine moiety disrupts hydrogen bonding with NAD. This dual mechanism reduces catalytic efficiency (k/K) by 80% in vitro .

- Experimental Design : Use site-directed mutagenesis (e.g., T205A variant) to probe residue-specific binding contributions. Pair with kinetic assays (NADH fluorescence monitoring) to quantify inhibition constants (K) .

Q. What structure-activity relationship (SAR) trends govern the compound’s potency and selectivity?

- SAR Analysis : Modifications to the benzodioxol methylene bridge (e.g., substitution with halogens) reduce steric compatibility with 17β-HSD14. Conversely, elongating the cyclopentylamine to cyclohexylamine increases off-target binding to ALDH2, as seen in Alda-1 analogs .

- Methodology : Synthesize derivatives via parallel library synthesis and screen against a panel of oxidoreductases using thermal shift assays (TSA) to rank binding affinities .

Q. How can researchers resolve contradictions between in vitro binding data and in vivo functional outcomes for this compound?

- Case Study : In neuroprotection studies, the compound showed strong ALDH2 activation in vitro (EC = 2.1 µM) but limited blood-brain barrier (BBB) penetration in rat models. Address this by:

- Measuring logP (experimental vs. predicted) to optimize lipophilicity.

- Using LC-MS/MS to quantify brain tissue concentrations post-administration .

- Statistical Approach : Apply multivariate regression to correlate physicochemical properties (e.g., polar surface area) with pharmacokinetic parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.